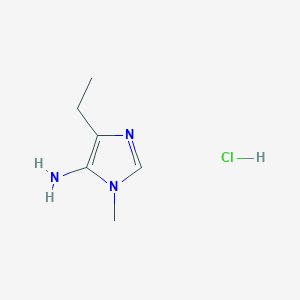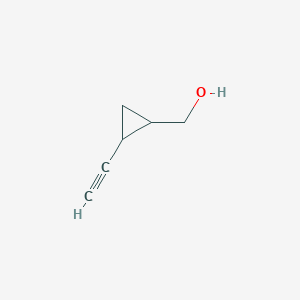
2-(1,3-Dioxolan-2-il)piperidina
Descripción general
Descripción
2-(1,3-Dioxolan-2-yl)piperidine is a useful research compound. Its molecular formula is C8H15NO2 and its molecular weight is 157.21 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(1,3-Dioxolan-2-yl)piperidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(1,3-Dioxolan-2-yl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1,3-Dioxolan-2-yl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de Moléculas Bioactivas
2-(1,3-Dioxolan-2-il)piperidina es un intermedio valioso en la síntesis de moléculas bioactivas. Su estructura es versátil para modificaciones y puede conducir a compuestos con posibles actividades farmacológicas . Los investigadores la utilizan para crear derivados que pueden actuar como agentes anticancerígenos, antivirales o antimicrobianos.
Desarrollo de Analgésicos
Los derivados de piperidina, incluida la this compound, se exploran por sus propiedades analgésicas. Son parte de una búsqueda más amplia de nuevos medicamentos para aliviar el dolor que pueden ofrecer alternativas a los opioides con menos efectos secundarios y menores riesgos de adicción .
Agentes Antiinflamatorios
El potencial antiinflamatorio de los derivados de piperidina convierte a la this compound en un candidato para el desarrollo de nuevos fármacos antiinflamatorios. Su flexibilidad estructural permite la síntesis de varios compuestos que pueden probarse para su eficacia en la reducción de la inflamación .
Investigación de la Enfermedad de Alzheimer
En el campo de las enfermedades neurodegenerativas, particularmente el Alzheimer, se investigan los derivados de this compound por su potencial para inhibir o modular enzimas y receptores involucrados en la progresión de la enfermedad .
Desarrollo de Medicamentos Antipsicóticos
El núcleo de piperidina es una característica común en muchos fármacos antipsicóticos. Los investigadores están interesados en los derivados de this compound para el desarrollo de nuevos medicamentos antipsicóticos que podrían ayudar a controlar los síntomas con menos efectos secundarios .
Propiedades Anticoagulantes
La exploración de derivados de piperidina por sus propiedades anticoagulantes es otra área de interés. This compound podría conducir a la creación de nuevos agentes anticoagulantes para prevenir coágulos sin el riesgo de sangrado excesivo .
Mecanismo De Acción
Target of Action
Compounds containing a piperidine moiety are known to interact with various biological targets, including receptors and enzymes .
Mode of Action
Without specific studies on “2-(1,3-Dioxolan-2-yl)piperidine”, it’s difficult to determine its exact mode of action. Piperidine derivatives often act by binding to their target proteins and modulating their activity .
Biochemical Pathways
Piperidine derivatives can influence various biochemical pathways depending on their specific targets .
Análisis Bioquímico
Biochemical Properties
2-(1,3-Dioxolan-2-yl)piperidine plays a significant role in biochemical reactions, primarily through its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . These interactions can lead to either inhibition or activation of the enzymes, affecting the metabolic pathways they regulate. Additionally, 2-(1,3-Dioxolan-2-yl)piperidine has been found to bind to certain receptor proteins, influencing signal transduction pathways .
Cellular Effects
The effects of 2-(1,3-Dioxolan-2-yl)piperidine on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs) . This compound can modulate gene expression by interacting with transcription factors, leading to changes in the expression levels of various genes . Furthermore, 2-(1,3-Dioxolan-2-yl)piperidine affects cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, 2-(1,3-Dioxolan-2-yl)piperidine exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or enhancing their activity . This binding can lead to conformational changes in the enzymes, affecting their function. Additionally, 2-(1,3-Dioxolan-2-yl)piperidine can interact with DNA-binding proteins, influencing gene expression by altering the binding affinity of these proteins to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(1,3-Dioxolan-2-yl)piperidine have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to 2-(1,3-Dioxolan-2-yl)piperidine has been shown to have cumulative effects on cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of 2-(1,3-Dioxolan-2-yl)piperidine vary with different dosages in animal models. At low doses, the compound has been found to have minimal toxic effects and can modulate physiological processes without causing significant harm . At higher doses, 2-(1,3-Dioxolan-2-yl)piperidine can induce toxic effects, including liver damage and disruptions in metabolic functions . Threshold effects have been observed, where the compound’s impact becomes more pronounced beyond a certain dosage level.
Metabolic Pathways
2-(1,3-Dioxolan-2-yl)piperidine is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels in the body.
Transport and Distribution
Within cells and tissues, 2-(1,3-Dioxolan-2-yl)piperidine is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to particular cellular compartments, affecting its accumulation and activity .
Subcellular Localization
The subcellular localization of 2-(1,3-Dioxolan-2-yl)piperidine is influenced by targeting signals and post-translational modifications . The compound is often directed to specific organelles, such as the endoplasmic reticulum and mitochondria, where it exerts its biochemical effects . These localizations are crucial for its activity and function within the cell.
Propiedades
IUPAC Name |
2-(1,3-dioxolan-2-yl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-2-4-9-7(3-1)8-10-5-6-11-8/h7-9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXFXTYRJIBZVMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
860224-64-2 | |
| Record name | 2-(1,3-dioxolan-2-yl)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-[(4-Methylpyridin-2-yl)amino]ethan-1-ol hydrochloride](/img/structure/B1452498.png)

![2-chloro-N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]acetamide](/img/structure/B1452503.png)


![1-[(4-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B1452509.png)

